1,4-Dimaleimido-2,3-butanediol

Description

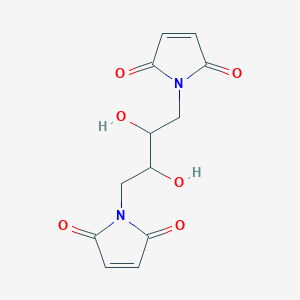

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2,5-dioxopyrrol-1-yl)-2,3-dihydroxybutyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O6/c15-7(5-13-9(17)1-2-10(13)18)8(16)6-14-11(19)3-4-12(14)20/h1-4,7-8,15-16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJBTKQBKFMEHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CC(C(CN2C(=O)C=CC2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407740 | |

| Record name | 1,4-Dimaleimido-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189013-00-1 | |

| Record name | 1,4-Dimaleimido-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualizing 1,4 Dimaleimido 2,3 Butanediol Within Bifunctional Reagents

Bifunctional reagents are molecules that possess two reactive functional groups, allowing them to link two other molecules together. These reagents are indispensable in creating molecular bridges, crosslinking polymers, and modifying surfaces. 1,4-Dimaleimido-2,3-butanediol, with its two maleimide (B117702) groups separated by a 2,3-butanediol (B46004) spacer, fits squarely into this category. The maleimide groups provide the reactivity, while the butanediol (B1596017) linker dictates the spatial and chemical properties of the bridge.

A significant aspect of some bifunctional crosslinkers is the cleavability of the spacer arm. This feature allows for the reversal of the crosslink under specific conditions, which is highly advantageous in applications such as affinity chromatography and the analysis of protein-protein interactions. In this context, a notable derivative, dl-1,4-Bismaleimido-2,3-butanediol (BMBD), was synthesized as a cleavable dimaleimide. acs.org This characteristic underscores the tailored design of such reagents for sophisticated biochemical investigations.

Significance of Dimaleimides in Contemporary Chemical Science

Dimaleimides, as a class of compounds, are highly valued for their specific reactivity towards thiol groups, which are present in the cysteine residues of proteins. The reaction between a maleimide (B117702) and a thiol, a type of Michael addition, is highly efficient and proceeds under mild conditions, often in aqueous environments. nih.govrsc.org This has led to its classification as a "click" reaction, a term reserved for reactions that are rapid, high-yielding, and produce minimal byproducts. researchgate.net

The utility of dimaleimides extends to the development of fluorogenic probes, where the fluorescence of a molecule is quenched by the maleimide groups and is restored upon their reaction with thiols. nih.govacs.org This "turn-on" fluorescence provides a powerful method for detecting specific biomolecules. Furthermore, dimaleimides are employed in the crosslinking of polymers to enhance their mechanical properties and in the preparation of hydrogels for biomedical applications. nih.govacs.org The conjugation of targeting ligands to nanoparticles via maleimide-thiol chemistry is another critical application, enabling the development of targeted drug delivery systems. uu.nlresearchgate.net

Structural Features and Stereoisomeric Considerations of the 2,3 Butanediol Moiety

The central 2,3-butanediol (B46004) linker in 1,4-Dimaleimido-2,3-butanediol is not a simple, linear spacer. Its stereochemistry introduces a layer of complexity and potential for specificity. 2,3-Butanediol exists as three distinct stereoisomers: a pair of enantiomers, (2R,3R)-2,3-butanediol and (2S,3S)-2,3-butanediol, and a meso compound, (2R,3S)-2,3-butanediol. wikipedia.orginfinitylearn.com

Each of these stereoisomers can impart different spatial arrangements to the two terminal maleimide (B117702) groups, which can, in turn, influence how the reagent interacts with and crosslinks target molecules. For instance, the use of a specific stereoisomer of 2,3-butanediol in the synthesis of DMB could lead to a crosslinker with a defined three-dimensional structure, potentially allowing for stereoselective recognition and crosslinking. Research on the stereoisomers of 2,3-butanediol itself has shown that they can elicit different biological responses, highlighting the importance of stereochemistry in molecular interactions. nih.govnih.gov

Table 1: Stereoisomers of 2,3-Butanediol

| Stereoisomer | Configuration | Chirality |

|---|---|---|

| (2R,3R)-2,3-butanediol | R,R | Chiral |

| (2S,3S)-2,3-butanediol | S,S | Chiral |

This table outlines the three stereoisomers of 2,3-butanediol, the core of this compound.

Overview of Research Trajectories for 1,4 Dimaleimido 2,3 Butanediol

Synthetic Methodologies for this compound

The essential precursor for synthesizing this compound is 2,3-diamino-1,4-butanediol. The synthesis of this diamine typically starts from more readily available butanediol (B1596017) isomers or their derivatives. One common starting material is 1,3-butadiene (B125203) diepoxide, which can be selectively hydrogenated to form various butanediol isomers. google.com The strategic choice of catalyst and reaction conditions is crucial for directing the reaction towards the desired 2,3-butanediol (B46004) scaffold.

The conversion of a butanediol derivative to the corresponding diamine is a critical step. This transformation can be achieved through several established organic synthesis methods. A common approach involves converting the hydroxyl groups of 2,3-butanediol into a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like ammonia (B1221849) or a protected amine, and subsequent deprotection. Another route could involve the oxidation of the secondary hydroxyl groups to a diketone, followed by reductive amination.

The production of 2,3-butanediol itself can be accomplished through chemical synthesis or biotechnological routes. researchgate.netresearchgate.net Microbial fermentation has emerged as a sustainable method for producing 2,3-butanediol, often with high stereospecificity. nih.gov For instance, bacterial strains from genera like Klebsiella, Bacillus, and Enterobacter are known to produce significant titers of 2,3-butanediol from various sugars. nih.gov

The hydrogenation of 1,3-butadiene diepoxide can yield different butanediol isomers depending on the catalyst used, as illustrated in the table below. google.com

| Catalyst | Temperature (°C) | Pressure (bar) | 1,4-Butanediol (mol %) | 2,3-Butanediol (mol %) |

| Catalyst A | 180 | 270 | 81 | 3 |

| Catalyst C | 150 | 40 | 74 | 23 |

| Catalyst H | 100 | 40 | 7 | 82 |

| Catalyst I | 180 | 40 | 1 | 73 |

This table demonstrates the influence of different catalysts on the product distribution in the hydrogenation of 1,3-butadiene diepoxide, showing that specific catalysts can favor the formation of the 2,3-butanediol precursor. google.com

The formation of the maleimide (B117702) rings is typically achieved by reacting the 2,3-diamino-1,4-butanediol precursor with two equivalents of maleic anhydride (B1165640). This reaction proceeds via a two-step mechanism. The first step is the rapid formation of a bis(maleamic acid) intermediate at lower temperatures, where the primary amine groups of the diamine attack the carbonyl groups of the maleic anhydride molecules.

The second step is the cyclodehydration of the bis(maleamic acid) intermediate to form the stable five-membered imide rings. This step requires higher temperatures or the use of a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., sodium acetate). The imide functional group is known for its high thermal stability, which imparts favorable properties to the final polymaleimide compounds derived from these monomers. google.com The general structure of maleimide compounds consists of an imide group attached to a moiety, which in this case is the 2,3-butanediol core. google.com

The stereochemistry of this compound is determined by the stereoisomer of the 2,3-diamino-1,4-butanediol precursor used in the synthesis. 2,3-Butanediol exists in three stereoisomeric forms: (2R,3R)-(-), (2S,3S)-(+), and the achiral meso form. Consequently, the synthesis of a specific stereoisomer of this compound necessitates a stereoselective synthesis of the corresponding butanediol precursor. mdpi.com

Stereoselective synthesis is a critical field in organic chemistry that focuses on methods for producing a specific stereoisomer of a product. e-bookshelf.de This can be achieved by using chiral catalysts, chiral auxiliaries, or starting from a chiral pool of molecules. e-bookshelf.de In the context of 2,3-butanediol, biotechnological production methods are particularly advantageous as they often yield a single, pure stereoisomer. mdpi.com For example, different microorganisms can be selected to produce predominantly (2R,3R)-2,3-butanediol or the meso form.

Once a stereochemically pure 2,3-butanediol is obtained, the subsequent chemical transformations to introduce the amino groups and form the maleimide rings are typically designed to proceed with retention of configuration at the chiral centers. This ensures that the stereochemical integrity of the butanediol backbone is transferred to the final this compound product. The development of stereoselective methods is crucial for applications where the specific spatial arrangement of the molecule is important. researchgate.netbeilstein-journals.org

Optimization of Reaction Parameters

To ensure an efficient and high-yielding synthesis, the optimization of reaction parameters such as catalyst choice, reagent selection, temperature, and reaction time is essential.

The choice of catalysts and reagents is paramount throughout the synthetic sequence. In the precursor synthesis via hydrogenation of 1,3-butadiene diepoxide, catalysts containing elements from Group Ib, VIIb, or VIIIb of the Periodic Table (excluding elemental palladium and platinum) have been shown to be effective. google.com For instance, specific copper-based catalysts can favor the formation of 2,3-butanediol. google.com

In the maleimide ring formation step, the cyclodehydration of the maleamic acid intermediate can be catalyzed by acids or bases. A common laboratory method involves using acetic anhydride as a dehydrating agent in combination with a base catalyst like sodium acetate (B1210297) or triethylamine (B128534). The selection of the solvent is also important; polar aprotic solvents are often used for this type of reaction. google.com

Temperature control is a critical parameter in the synthesis of this compound, particularly during the two-step maleimide formation. The initial reaction of the diamine with maleic anhydride is exothermic and is typically carried out at low to ambient temperatures to control the reaction rate and prevent premature cyclization or side reactions.

Solvent Effects and Reaction Medium Considerations

The synthesis of this compound typically proceeds via the reaction of 2,3-butanediamine with two equivalents of maleic anhydride. This process generally involves two key steps: the initial formation of a bis(maleamic acid) intermediate, followed by a cyclodehydration (imidization) step to form the final dimaleimide product. The choice of solvent is a critical parameter in this synthetic sequence, as it can significantly influence reaction rates, yields, and the purity of the final product.

The reaction medium must effectively solubilize both the diamine and the maleic anhydride reactants. The polarity of the solvent plays a crucial role in the initial aminolysis of the anhydride. Aprotic polar solvents are often favored for this step as they can facilitate the reaction without competing with the amine nucleophile.

For the subsequent imidization step, which involves the elimination of water, the solvent's role becomes even more critical. High-boiling point aprotic polar solvents are often employed to allow for the thermal removal of water, driving the reaction to completion. Alternatively, the imidization can be achieved chemically at lower temperatures by using a dehydrating agent, such as acetic anhydride in the presence of a catalyst like sodium acetate, within a suitable solvent.

The selection of an appropriate solvent system is a balance between reactant solubility, the temperature required for imidization, and the ease of product isolation. The following table summarizes various solvents that are commonly considered for the synthesis of bismaleimides and their relevant properties.

| Solvent | Boiling Point (°C) | Polarity | Key Considerations |

| N,N-Dimethylformamide (DMF) | 153 | High | Good solvent for reactants; high boiling point allows for thermal imidization. Can be difficult to remove completely. |

| N,N-Dimethylacetamide (DMAc) | 165 | High | Similar to DMF, with a slightly higher boiling point. Good for high-temperature reactions. |

| N-Methyl-2-pyrrolidone (NMP) | 202 | High | Excellent solvent for polymers and reactants; very high boiling point. Useful for difficult imidizations. |

| Acetone | 56 | Medium | Good for the initial formation of the maleamic acid at low temperatures. A co-solvent or different solvent is needed for imidization. |

| Tetrahydrofuran (THF) | 66 | Medium | Can be used for the initial reaction; its lower boiling point is not suitable for thermal imidization without pressure. |

| Acetonitrile | 82 | High | A polar aprotic solvent that can be used, but its boiling point may be too low for efficient thermal water removal. |

Detailed Research Findings:

While specific studies detailing solvent optimization for the synthesis of this compound are not prevalent in publicly accessible literature, research on analogous bismaleimide (B1667444) syntheses indicates that aprotic polar solvents like DMF, DMAc, or NMP are generally preferred. These solvents provide a good balance of solubilizing the polar intermediates (maleamic acids) and allowing for the high temperatures often required for efficient cyclodehydration. The use of azeotropic distillation with a non-polar solvent like toluene (B28343) can also be a strategy to remove water during the imidization step, although this can complicate the reaction setup. The choice ultimately depends on the desired reaction conditions (thermal vs. chemical imidization) and the scale of the synthesis.

Post-Synthetic Modifications and Derivatization

Once synthesized, the this compound molecule offers several sites for post-synthetic modification and derivatization, allowing for the tailoring of its properties for specific applications. The primary reactive sites are the electron-deficient carbon-carbon double bonds of the maleimide rings and the two secondary hydroxyl groups on the butanediol backbone.

Reactions of the Maleimide Group:

The maleimide functionality is highly reactive towards nucleophiles in Michael addition reactions and can also participate in cycloaddition reactions.

Michael Addition: The double bond of the maleimide ring is a potent Michael acceptor. It readily reacts with thiols (thiol-Michael addition) and amines. This is a common strategy for crosslinking polymers or conjugating molecules. For instance, the reaction with a dithiol compound would lead to a chain-extended or crosslinked material.

Diels-Alder Reaction: The maleimide double bond can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This reaction is often used to form stable, cyclic adducts and can be employed to create complex molecular architectures or to crosslink polymers containing diene functionalities. researchgate.net

Derivatization of the Hydroxyl Groups:

Esterification (Acylation): The hydroxyl groups can be acylated using acid chlorides or anhydrides in the presence of a base to form esters. research-solution.com This can be used to introduce new functional groups or to protect the hydroxyls during subsequent reaction steps.

Etherification (Alkylation): Reaction with alkyl halides in the presence of a strong base can convert the hydroxyl groups into ethers. libretexts.org This modification can significantly change the polarity and hydrogen-bonding capability of the molecule.

Silylation: For analytical purposes, such as gas chromatography, the polar hydroxyl groups can be derivatized by reacting them with silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form less polar trimethylsilyl (B98337) ethers. nih.gov

The following table provides examples of potential derivatization reactions for this compound.

| Reactive Site | Reagent | Reaction Type | Potential Product |

| Maleimide C=C bond | Benzylamine (B48309) | Michael Addition | Adduct with benzylamine attached to the maleimide ring |

| Maleimide C=C bond | 1,3-Butadiene | Diels-Alder | Tetrahydrophthalic anhydride derivative |

| Hydroxyl (-OH) group | Acetyl chloride | Esterification | 1,4-Dimaleimido-2,3-diacetoxybutane |

| Hydroxyl (-OH) group | Benzyl bromide | Etherification | 1,4-Dimaleimido-2,3-dibenzyloxybutane |

| Hydroxyl (-OH) group | BSTFA | Silylation | 1,4-Dimaleimido-2,3-bis(trimethylsilyloxy)butane |

These post-synthetic modification strategies highlight the versatility of this compound as a building block in materials science and synthetic chemistry, allowing for the creation of a diverse range of functional molecules and polymers.

Thiol-Maleimide Michael Addition Reactions

The reaction between a thiol and a maleimide is a cornerstone of bioconjugation and polymer chemistry, prized for its high efficiency and specificity. This reaction, a subset of the broader class of Michael additions, proceeds readily with bismaleimide compounds like this compound, allowing for the crosslinking of thiol-containing molecules.

The Thiol-Maleimide Michael addition is a conjugate addition reaction where a nucleophilic thiol adds to the electron-poor carbon-carbon double bond of the maleimide ring. The general mechanism proceeds in a few key steps. semanticscholar.org First, a thiolate anion is formed, typically through the deprotonation of the thiol by a base. semanticscholar.org This highly nucleophilic thiolate then attacks one of the β-carbons of the maleimide's double bond. rsc.org This leads to the formation of a stable thioether bond and a succinimide (B58015) ring structure. nih.gov The reaction is highly efficient and often referred to as a "click" reaction due to its speed and high yield. researchgate.netresearchgate.net

The stoichiometry of the reaction is critical when using a bismaleimide crosslinker. Careful control of the molar ratio between the bismaleimide and the thiol-containing molecule is necessary to prevent the formation of unreactive dimers, where one bismaleimide molecule reacts with two thiol molecules. nih.gov

A key feature of the thiol-maleimide reaction is its high chemoselectivity. Thiols are potent nucleophiles that react preferentially with maleimides over a wide range of other functional groups, especially under controlled pH conditions. nih.gov This allows for the specific modification of cysteine residues in proteins or thiol-functionalized polymers in the presence of other nucleophilic groups like amines (e.g., lysine (B10760008) residues). nih.gov

The concept of orthogonal reactivity can be employed by controlling the reaction environment, particularly the pH. psu.edu At a pH between 6.5 and 7.5, the reaction is highly selective for thiols. nih.gov At pH values above 8.5, competitive aza-Michael addition (reaction with amines) can begin to occur. nih.gov This pH-dependent reactivity allows for sequential or one-pot conjugations. For instance, a heterobifunctional linker containing both a maleimide and a different pH-sensitive group can be reacted first with a thiol at a lower pH, and then with another nucleophile by raising the pH. psu.eduacs.org This provides a strategy for creating complex, well-defined biomolecular constructs. acs.org

| pH Range | Primary Reactive Nucleophile | Outcome |

| 6.5 - 7.5 | Thiolate (R-S⁻) | Highly chemoselective thio-Michael addition to form a stable thioether bond. nih.gov |

| > 8.5 | Amine (R-NH₂) | Potential for competing aza-Michael addition alongside the thiol reaction. nih.gov |

The reaction rate and pathway of the thiol-maleimide addition are significantly influenced by both pH and the choice of solvent.

pH: The reaction rate is dependent on the concentration of the nucleophilic thiolate anion. As the pH of the medium increases towards the pKa of the thiol, the concentration of thiolate increases, thus accelerating the reaction rate. researchgate.net For most thiols, the reaction is most efficient and selective in the pH range of 6.5-7.5. nih.gov While basic conditions (higher pH) can further increase the rate, they also promote the hydrolysis of the maleimide ring and increase the likelihood of side reactions with other nucleophiles like amines. researchgate.netresearchgate.net

Solvent: The choice of solvent plays a crucial role in the reaction mechanism and kinetics. researchgate.netcolab.ws Polar aprotic solvents are often used for these reactions. rsc.org Computational and kinetic studies have shown that the solvent can influence whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. researchgate.net For example, the use of a basic catalyst like triethylamine (TEA) in a suitable solvent can significantly accelerate the thiol-maleimide addition compared to the uncatalyzed reaction. rsc.org The reaction can also be conducted effectively in aqueous environments, which is a significant advantage for biological applications. acs.org

| Condition | Effect | Reference |

| pH | Rate increases with pH up to ~7.5 due to increased thiolate concentration. Higher pH can lead to side reactions. | researchgate.net |

| Solvent Polarity | Polar solvents can facilitate the reaction. | rsc.org |

| Catalyst | Base catalysts (e.g., triethylamine) can significantly accelerate the reaction rate. | rsc.org |

Hydroamination Reactions for Polymerization

Bismaleimides like this compound are important monomers for the synthesis of high-performance polymers, particularly polyimides. One key method for this is the aza-Michael addition, or hydroamination, with diamines.

The polymerization of a bismaleimide with a diamine proceeds via a step-growth mechanism involving the repetitive Michael addition of the amine's N-H bonds across the maleimide's carbon-carbon double bonds. georgiasouthern.educore.ac.uk Each primary amine group on the diamine monomer contains two reactive hydrogens, allowing it to react with two maleimide units. Conversely, each bismaleimide molecule has two maleimide rings.

The propagation of the polymer chain involves the following steps:

A primary amine group from the diamine monomer adds to a maleimide ring of the bismaleimide monomer, forming a secondary amine. uq.edu.au

This newly formed secondary amine can then react with another maleimide ring.

Simultaneously, the second primary amine group at the other end of the diamine monomer reacts with another bismaleimide molecule.

This process continues, leading to the formation of long-chain linear or crosslinked polymers known as polyaspartimides or polyimides. georgiasouthern.edupolymerinnovationblog.com The reactivity of the primary and secondary amines can differ, which has significant implications for modeling the polymerization kinetics. uq.edu.au

A notable characteristic of the hydroamination reaction between bismaleimides and certain diamines is its ability to proceed spontaneously. georgiasouthern.edu For instance, the reaction of dimaleimides with piperazine (B1678402) can occur in bulk at room temperature, leading to high functional group conversion and polymer formation within minutes without the need for an external catalyst or initiator. georgiasouthern.edu

This spontaneous polymerization is a highly atom-economical process, forming C-N bonds efficiently. The term "spontaneous polymerization" has also been used to describe the formation of protective polymer coatings on metal surfaces. tandfonline.comuconn.eduuconn.edu In this context, monomer systems containing bismaleimides can polymerize in-situ upon contact with a reactive substrate, initiated by an electrochemical interaction with the surface. uconn.edu While the mechanism is different from the hydroamination reaction, it highlights the inherent reactivity of the maleimide group towards initiating polymerization under specific conditions.

Reversible Covalent Chemistry

The ability of this compound to form reversible covalent bonds is one of its most valuable characteristics, enabling the design of responsive and "smart" materials. This behavior is primarily achieved through the Diels-Alder reaction.

The maleimide moiety is an excellent dienophile (a component with an affinity for a diene) in the Diels-Alder reaction, a powerful [4+2] cycloaddition used to form six-membered rings. libretexts.org This reaction typically involves the concerted interaction between the four pi-electrons of a conjugated diene and the two pi-electrons of the dienophile. libretexts.org this compound, with its two maleimide units, can act as a bivalent dienophile, allowing it to crosslink diene-functionalized molecules and polymers.

The reaction with furan (B31954) and its derivatives is of particular importance. rsc.org Furan serves as the diene component, reacting with the maleimide dienophile to form a 7-oxanorbornene adduct. tudelft.nl This specific reaction is thermally reversible; the forward cycloaddition occurs at moderate temperatures, while the reverse reaction, or retro-Diels-Alder (rDA), is induced by heating. researchgate.net This reversibility allows for the controlled formation and cleavage of crosslinks in a material. researchgate.net Studies have shown that the reaction between furans and maleimides can proceed under mild conditions, and using an aqueous medium can provide an additional thermodynamic driving force. rsc.orgtudelft.nl

| Dienophile | Diene | Solvent/Medium | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|

| Maleimide | Furfural | Aqueous | 60 | Successful cycloaddition of an electron-poor furan derivative, driven by adduct hydration. | tudelft.nl |

| N-substituted maleimides | 2-Methylfuran | Various | >60 | Reaction typically yields the thermodynamically stable exo isomer. | nih.gov |

| N,N′-(1,3-phenylene)dimaleimide | Furfuryl alcohol | Toluene | 80 | Formation of a bis-Diels-Alder adduct used in creating reversible adhesives. | csic.es |

| Bismaleimide (DBMI) | Furfuryl Glycidyl Ether | - | - | Used to create thermally reversible and self-healing epoxy resins. | researchgate.net |

The thermally reversible nature of the furan-maleimide Diels-Alder reaction is the cornerstone of its application in dynamic covalent chemistry. researchgate.net The covalent bonds formed in the cycloaddition adduct are "cleavable" because they can be broken under thermal stimulus, allowing the material to revert to its precursor components (the furan and maleimide). acs.org Upon cooling, the forward Diels-Alder reaction can proceed again, reforming the linkages.

This dynamic equilibrium enables the creation of materials with unique properties:

Self-Healing: If a crack forms in a material crosslinked by these reversible bonds, applying heat can initiate the retro-Diels-Alder reaction, breaking the crosslinks and allowing the polymer chains to flow and fill the damaged area. Subsequent cooling reforms the bonds, healing the material.

Reprocessability: Thermoset polymers, which are typically infusible and insoluble once cured, can be made reprocessable. Heating the crosslinked network breaks the covalent bonds, allowing the material to be reshaped or remolded.

Responsive Systems: The reversible nature of the linkage allows for the design of systems that respond to thermal stimuli, for example, in controlled release applications or as thermally responsive adhesives. csic.esdiva-portal.org

Other Cycloaddition and Addition Reactions

Beyond the [4+2] Diels-Alder reaction, the electron-poor double bond of the maleimide groups in this compound is susceptible to other important chemical transformations.

Michael Addition: The maleimide group is a highly effective Michael acceptor. It readily undergoes conjugate addition with a wide range of nucleophiles, such as thiols and primary or secondary amines. This reaction is highly efficient and proceeds under mild conditions, forming a stable carbon-nucleophile bond. The Michael addition of amines to bismaleimides is a common method for polymer chain extension and crosslinking, often occurring at temperatures above 130°C. researchgate.net

[2+2] Photocycloaddition: Under photochemical conditions (i.e., exposure to UV light), the maleimide double bond can participate in [2+2] cycloaddition reactions with other alkenes. libretexts.org This reaction forms a four-membered cyclobutane (B1203170) ring. Unlike the thermally driven Diels-Alder reaction, photochemical cycloadditions are governed by different orbital symmetry rules. youtube.com This reactivity opens a pathway to create materials that can be cured or modified using light as an external trigger.

1,3-Dipolar Cycloadditions: The maleimide double bond can also act as the dipolarophile in 1,3-dipolar cycloaddition reactions. youtube.com This type of reaction involves a 3-atom, 4-pi-electron species (the 1,3-dipole) reacting with the 2-pi-electron maleimide system to form a five-membered heterocyclic ring. youtube.comnih.gov This provides another versatile route for forming complex cyclic structures.

Stereochemical Outcomes of Reactions

The stereochemistry of both the this compound molecule itself and its subsequent reactions is a critical consideration. The butanediol backbone contains two adjacent chiral centers (at carbons 2 and 3). This gives rise to three possible stereoisomers of the parent diol: a chiral pair, (2R,3R)- and (2S,3S)-butanediol, and an achiral meso-compound, (2R,3S)-butanediol. wikipedia.org Consequently, this compound can exist as distinct stereoisomers, which can influence the topology and properties of the resulting polymers.

The stereochemical outcome of the Diels-Alder reaction is also highly significant. The cycloaddition of a diene to the maleimide ring can result in two different diastereomeric products: the endo and exo adducts.

The endo adduct is typically formed faster and is known as the kinetic product.

The exo adduct is generally more stable and is the thermodynamic product.

In the case of the reaction between furans and maleimides, the distribution of these products is often dependent on the reaction temperature. At lower temperatures, the kinetically controlled endo product may be favored. However, as the reaction is reversible, heating the system allows the reaction to equilibrate to the more stable exo isomer. nih.gov For many N-substituted maleimides, reactions conducted at temperatures above 60°C result in the exclusive formation of the exo isomer. nih.gov

| Condition | Favored Product | Type of Control | Description | Reference |

|---|---|---|---|---|

| Low Temperature (e.g., room temp) | endo isomer | Kinetic | The transition state leading to the endo product has a lower activation energy, causing it to form faster. | nih.gov |

| High Temperature (e.g., >60°C) | exo isomer | Thermodynamic | The exo product is sterically less hindered and therefore more stable. Higher temperatures allow the reversible reaction to reach equilibrium, favoring the most stable product. | nih.gov |

Design and Synthesis of Polymeric Architectures

The dual functionalities of this compound enable its participation in multiple polymerization and cross-linking reactions, making it a versatile building block for diverse polymer architectures.

Bismaleimide compounds are effective cross-linking agents for a wide range of polymers. The electron-deficient double bonds of the maleimide rings are highly reactive toward free radicals and nucleophiles, such as thiols and amines. This reactivity can be harnessed to form stable, three-dimensional polymer networks.

Research Findings: The cross-linking process can occur through several mechanisms:

Thermal or Radical Polymerization: The maleimide groups can undergo free-radical polymerization, either thermally initiated or with a radical initiator, to form a highly cross-linked network. polymerinnovationblog.com In the case of unsaturated polymers like natural rubber, dimaleimides can act as highly effective cross-linking agents in the presence of a peroxide catalyst. kglmeridian.comkglmeridian.com

Michael Addition: Maleimides readily react with nucleophiles in a Michael-type addition. The reaction with dithiols (thiol-ene reaction) is particularly efficient and is used to create hydrogels for biomedical applications. mdpi.comnih.gov The reaction with diamines is also a common method for chain extension and cross-linking. orientjchem.org

The 2,3-butanediol backbone of this compound would impart a degree of flexibility and hydrophilicity to the resulting network. This is particularly advantageous for the formation of hydrogels, where water absorption is a key property. The hydroxyl groups on the butanediol core could further enhance water compatibility. Dextran-based hydrogels functionalized with maleimide have demonstrated the utility of this approach for creating bioactive scaffolds in tissue engineering. mdpi.com

Table 1: Representative Cross-linking Reactions Involving Maleimide Functionality

| Reaction Type | Reactants | Resulting Linkage | Key Features |

|---|---|---|---|

| Thiol-Ene | Maleimide + Thiol | Thioether Bond | High efficiency, "click" chemistry, forms hydrogels. mdpi.comnih.gov |

| Amine Addition | Maleimide + Amine | Aspartimide Linkage | Chain extension, network formation. orientjchem.org |

| Radical Polymerization | Maleimide + Maleimide | Carbon-Carbon Bond | Forms highly cross-linked thermosets. polymerinnovationblog.com |

| Diels-Alder | Maleimide + Furan | Reversible Cycloadduct | Used for self-healing and responsive materials. rsc.org |

While traditional aromatic polyimides are synthesized via a two-step condensation reaction from dianhydrides and diamines that releases water, bismaleimides offer an alternative route to "addition-type" polyimides. orientjchem.org These reactions proceed without the evolution of volatile by-products, which is a significant processing advantage for creating thick, void-free components. polymerinnovationblog.com

Research Findings: The primary mechanism for forming addition polyimides from bismaleimides is the Michael addition polymerization of the BMI with a diamine. lew.ro This reaction leads to the formation of polyaspartimides, which are a class of polyimides known for their high thermal stability and excellent mechanical properties. lew.rotandfonline.com

The use of this compound as the bismaleimide monomer would result in a semi-aromatic polyaspartimide. The aliphatic butanediol segment in the polymer backbone would introduce greater flexibility and potentially improved solubility compared to fully aromatic, rigid-rod polyimides, although this may also lead to a lower glass transition temperature (Tg). The synthesis of various bismaleimide monomers with different backbone structures has been explored to tune the final properties of the resulting polymers. orientjchem.orgtandfonline.com

Bismaleimide resins are a prominent class of high-performance thermosetting polymers, valued for their superior thermal stability compared to standard epoxy resins. scispace.comlabpartnering.org They are used in demanding applications such as aerospace composites and high-temperature adhesives. tandfonline.comcaplinq.com

Research Findings: The thermal curing of bismaleimides proceeds via addition polymerization of the terminal maleimide groups, creating a densely cross-linked, infusible, and insoluble network. polymerinnovationblog.comscispace.com This process gives rise to materials with high glass transition temperatures (often >200 °C) and excellent thermo-oxidative stability. labpartnering.org However, this high cross-link density often results in inherent brittleness. orientjchem.orgnih.gov To counteract this, bismaleimides are often copolymerized with reactive diluents or toughening agents. polymerinnovationblog.comnih.gov

The structure of this compound, with its flexible aliphatic core, could potentially yield a less brittle thermoset compared to purely aromatic bismaleimides. While the compound itself is a precursor for thermosets, the 2,3-butanediol moiety is also a known chain extender used in the synthesis of thermoplastic polyurethanes (TPUs). researchgate.netmdpi.com This highlights the versatility of the butanediol chemical family in polymer development.

Table 2: Illustrative Properties of Bismaleimide (BMI) Based Thermosets

| BMI System | Toughening Agent/Modifier | Glass Transition Temp. (Tg) | Key Property Improvement | Reference |

|---|---|---|---|---|

| Aromatic BMI | o,o′-diallyl bisphenol A (DABA) | ~250-290 °C | Increased toughness, lower viscosity. | polymerinnovationblog.com |

| Aromatic BMI | Allylated Siloxane Graphene Oxide | >300 °C | 174% improvement in impact strength. | nih.gov |

| Reprocessable BMI | Vitrimer Chemistry (CANs) | ~203 °C | Reprocessability and remoldability. | acs.org |

Applications in Biochemical Research and Bioconjugation

Protein Cross-linking Studies

The presence of two reactive maleimide (B117702) groups enables 1,4-Dimaleimido-2,3-butanediol to form stable thioether bonds with cysteine residues. This can result in intramolecular cross-links (within the same protein) or intermolecular cross-links (between different proteins), providing insights into protein structure and interactions.

The quaternary structure, or oligomeric state, of a protein refers to the arrangement of its multiple subunits. Cross-linking with this compound can be used to covalently "freeze" these non-covalent interactions. When a protein complex is treated with the crosslinker, covalent bonds form between adjacent subunits that contain accessible cysteine residues.

Subsequent analysis by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reveals the oligomeric state. While untreated protein subunits will separate and run as monomers on the gel, the cross-linked complexes will migrate as dimers, trimers, or higher-order oligomers, depending on the native structure of the protein. This allows researchers to determine the number of subunits in the complex. nih.gov

Table 1: Illustrative SDS-PAGE Results for Oligomeric State Determination

| Treatment Condition | Expected Protein Species | Apparent Molecular Weight (kDa) | Interpretation |

| No Crosslinker | Monomer | 50 | The protein exists as a single 50 kDa subunit under denaturing conditions. |

| + this compound | Monomer | 50 | Unreacted monomer. |

| Dimer | 100 | Two subunits were successfully cross-linked, indicating the protein exists at least as a dimer. | |

| Trimer | 150 | Three subunits were cross-linked, suggesting a trimeric or higher-order structure. |

Probing Protein-Protein Interactions

Identifying which proteins interact within a cell is fundamental to understanding biological processes. nih.gov this compound can be used as a molecular probe to capture these interactions. When applied to a mixture of proteins, the crosslinker will covalently link proteins that are in close proximity, as part of a stable or transient interaction complex.

The resulting cross-linked complexes can be isolated and analyzed, often using mass spectrometry, to identify the constituent proteins. This "chemical trapping" approach helps to map protein interaction networks and validate suspected protein-protein interactions. nih.gov

Proteins often require a specific three-dimensional conformation to be active. Intramolecular cross-linking with this compound can introduce a covalent tether between two cysteine residues within a single polypeptide chain. This additional bond can help to lock the protein into its active conformation, thereby increasing its stability against denaturation by heat or chemical agents. nih.gov This structural reinforcement is particularly useful for proteins used in biotechnological or therapeutic applications where long-term stability is required.

Site-Specific Bioconjugation with Thiol-Containing Biomolecules

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. The high specificity of the maleimide-thiol reaction makes it a cornerstone of modern bioconjugation strategies. nih.govnih.gov This reaction proceeds rapidly and efficiently at neutral pH (6.5-7.5), minimizing damage to sensitive biomolecules.

The attachment of labels such as fluorescent dyes, biotin, or radioactive isotopes to peptides and proteins is essential for their detection and study. sigmaaldrich.comnih.gov By using maleimide chemistry, these labels can be directed specifically to cysteine residues. While this compound is a bifunctional crosslinker, its underlying maleimide chemistry is central to this application. A monofunctional maleimide reagent is typically used to attach a single label to a protein. However, a bifunctional reagent like this one could be employed to conjugate two different peptides or to link a peptide to a larger protein scaffold. The low natural abundance of cysteine makes it an ideal target for such site-specific modifications. nih.govnih.gov

Table 2: Examples of Molecules Attached to Proteins via Maleimide Chemistry

| Label/Molecule Type | Specific Example | Purpose of Labeling |

| Fluorescent Dye | Fluorescein, TAMRA | Fluorescence microscopy, flow cytometry, FRET studies. |

| Affinity Tag | Biotin | Purification via avidin/streptavidin, detection in binding assays. |

| Radioisotope | Iodine-125, Yttrium-90 | Radioligand binding assays, in vivo imaging, radiotherapy. nih.gov |

| Drug Molecule | Doxorubicin | Creation of antibody-drug conjugates (ADCs) for targeted therapy. |

Functionalization of Nucleic Acids

While less common than in proteins, thiol groups can be synthetically incorporated into nucleic acids (DNA and RNA) at specific positions, such as the 5' or 3' end, or on a specific base. mdpi.com This allows for the site-specific attachment of various functional groups using maleimide chemistry. This compound could theoretically be used to cross-link two thiol-modified nucleic acid strands or to conjugate a nucleic acid to a cysteine-containing peptide or protein. This functionalization is used to create nucleic acid-based tools for diagnostics, therapeutics, and nanotechnology. researchgate.netmdpi.com

Development of Biochemical Probes and Assays

No research findings are available for this section.

Data Table: Research Findings on this compound in Probes and Assays

| Probe/Assay Type | Target Molecule | Reporter Group | Key Findings | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | No published research found. | N/A |

Analytical and Spectroscopic Characterization of 1,4 Dimaleimido 2,3 Butanediol and Its Polymer Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,4-Dimaleimido-2,3-butanediol in solution. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a comprehensive picture of the molecular architecture can be assembled.

Proton NMR (¹H NMR) for Structure and Reaction Monitoring

¹H NMR spectroscopy provides detailed information about the proton environment within the this compound molecule. The spectrum is expected to show distinct signals for the protons of the maleimide (B117702) rings and the butanediol (B1596017) backbone.

The two protons on the carbon-carbon double bond of the maleimide ring typically appear as a singlet in the range of 6.8-7.0 ppm. researchgate.netresearchgate.net The protons of the butanediol backbone would exhibit more complex splitting patterns. The two methine (CH) protons are expected to resonate in the range of 3.5-4.5 ppm, coupled to each other and to the adjacent methylene (B1212753) (CH₂) protons. The two methylene protons, being diastereotopic, would likely appear as distinct multiplets, further split by the adjacent methine proton.

Monitoring the progress of reactions involving this compound, such as Michael additions or polymerization, is readily achieved using ¹H NMR. For instance, in a thiol-maleimide reaction, the disappearance of the characteristic maleimide proton signal at ~6.9 ppm and the appearance of new signals corresponding to the succinimide (B58015) ring protons are indicative of a successful reaction. researchgate.netresearchgate.netnih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Maleimide C=CH | 6.8 - 7.0 | s |

| Butanediol CH-N | 3.5 - 4.5 | m |

| Butanediol CH-OH | 3.5 - 4.5 | m |

Note: 's' denotes singlet, and 'm' denotes multiplet. The exact chemical shifts and multiplicities will depend on the solvent and the specific stereoisomer.

Carbon-13 NMR (¹³C NMR)

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The key resonances to be observed are those of the carbonyl carbons and the olefinic carbons of the maleimide rings, as well as the carbons of the butanediol bridge.

The carbonyl carbons of the maleimide ring are expected to appear in the downfield region of the spectrum, typically around 170 ppm. rsc.orgresearchgate.net The olefinic carbons of the maleimide double bond will resonate at approximately 134 ppm. rsc.orgresearchgate.net The carbons of the butanediol backbone will be found in the aliphatic region of the spectrum, with the carbons bonded to the nitrogen and oxygen atoms appearing at lower field (higher ppm) than the other backbone carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Maleimide C=O | ~170 |

| Maleimide C=C | ~134 |

| Butanediol C-N | 50 - 60 |

| Butanediol C-OH | 60 - 70 |

2D NMR Techniques (e.g., COSY, HSQC)

Two-dimensional NMR techniques are powerful for unambiguously assigning the proton and carbon signals and for confirming the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled protons of the butanediol backbone, allowing for the tracing of the spin system from the methine protons to the methylene protons. This is crucial for assigning the complex multiplets in the ¹H NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edupressbooks.pub This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the maleimide double bond would show a cross-peak with the corresponding olefinic carbon signal in the HSQC spectrum. Similarly, the protons of the butanediol backbone would correlate with their directly attached carbon atoms.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in this compound and can be used to monitor changes during chemical reactions.

Vibrational Analysis of Maleimide and Hydroxyl Moieties

The IR and Raman spectra of this compound are expected to be dominated by the characteristic vibrations of the maleimide and hydroxyl functional groups.

Maleimide Moiety: The maleimide ring exhibits several characteristic vibrational modes. The symmetric and asymmetric C=O stretching vibrations are typically observed in the IR spectrum between 1700 and 1780 cm⁻¹. nih.govnih.gov The C=C stretching vibration of the maleimide double bond usually appears around 1580 cm⁻¹. usra.edu In the Raman spectrum, the symmetric stretch of the cyclic imide moiety gives a strong peak around 1766 cm⁻¹. nih.gov

Hydroxyl Moiety: The O-H stretching vibration of the hydroxyl groups will give rise to a broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding. The C-O stretching vibration will appear in the fingerprint region, usually between 1000 and 1200 cm⁻¹.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Maleimide | C=O stretch (asymmetric) | ~1780 (IR) |

| Maleimide | C=O stretch (symmetric) | ~1710 (IR), ~1766 (Raman) |

| Maleimide | C=C stretch | ~1580 (IR) |

| Hydroxyl | O-H stretch | 3200 - 3600 (IR) |

Monitoring Reaction Progress

Both IR and Raman spectroscopy can be effectively used to monitor the progress of reactions involving the maleimide group of this compound. The disappearance of the characteristic C=C stretching vibration of the maleimide ring is a clear indicator of its consumption during a reaction. researchgate.net For example, during a polymerization reaction where the maleimide double bond is consumed, the intensity of the corresponding IR absorption or Raman scattering band will decrease over time. This allows for the real-time monitoring of the reaction kinetics. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and confirming the structure of newly synthesized compounds like this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the this compound molecule with high precision. This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition and thus the molecular formula of the compound. For this compound (C₁₂H₁₂N₂O₆), the expected exact mass would be calculated and compared with the experimental value obtained from the HRMS analysis. A close match between the theoretical and experimental mass would provide strong evidence for the successful synthesis of the target molecule.

Fragmentation Pattern Analysis

In addition to determining the molecular weight, mass spectrometry can provide structural information through the analysis of fragmentation patterns. By subjecting the molecule to ionization and subsequent fragmentation, a unique pattern of fragment ions is produced. The analysis of these fragments can help to piece together the structure of the parent molecule. For this compound, characteristic fragments would be expected from the cleavage of the butanediol linker and the maleimide rings. The specific fragmentation pathway would be dependent on the ionization technique employed (e.g., Electron Ionization or Electrospray Ionization).

Chromatographic Techniques

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for characterizing the molecular weight distribution of its polymer products.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) for Polymer Characterization

For polymers synthesized from this compound, Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), would be the primary technique to determine the molecular weight distribution. This method separates polymer chains based on their size in solution. The results from GPC/SEC analysis provide crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) would be a valuable tool for the analysis of the this compound monomer. HPLC can be used to assess the purity of the synthesized monomer and to monitor the progress of the synthesis reaction. By using an appropriate stationary phase and mobile phase, impurities and unreacted starting materials can be separated from the desired product.

Thermal Analysis Methods

Thermal analysis techniques are employed to investigate the thermal properties of both the monomer and its resulting polymers, which is particularly important for high-performance materials like bismaleimide (B1667444) resins. orientjchem.orgnih.govmdpi.com

The thermal behavior of bismaleimide monomers and polymers is typically investigated using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). inoe.rotandfonline.com DSC can be used to determine the melting point and curing temperature of the bismaleimide monomer. lew.ro For the cured polymer, DSC can determine the glass transition temperature (Tg), which is a critical parameter for defining the service temperature of the material. nasa.gov

Thermogravimetric Analysis (TGA) provides information on the thermal stability of the cured polymer. orientjchem.org By heating the material at a constant rate, the TGA instrument measures the weight loss as a function of temperature. This allows for the determination of the decomposition temperature and the char yield at high temperatures, which are indicators of the material's thermal stability. nih.govtandfonline.com For bismaleimide polymers, high thermal stability is a key characteristic. nih.gov

Differential Scanning Calorimetry (DSC) for Polymer Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to investigate the thermal properties of polymers, such as their response to heating. hu-berlin.deeag.com By measuring the difference in heat flow required to increase the temperature of a sample and a reference, DSC can identify transitions like the glass transition temperature (Tg), melting (Tm), and curing reactions. hu-berlin.deresearchgate.net

For polymers derived from this compound, which belong to the bismaleimide (BMI) family, DSC is critical for determining their processing parameters and end-use temperature limits. orientjchem.orgmdpi.com A typical DSC scan of an uncured bismaleimide resin shows an endothermic transition associated with melting, immediately followed by a broad exothermic peak corresponding to the thermally induced polymerization (curing) of the maleimide groups. orientjchem.org The glass transition temperature (Tg) is observed as a step change in the baseline of the DSC curve for the cured polymer, signifying the transition from a rigid, glassy state to a more rubbery state. netzsch.com

The curing process involves the thermal polymerization of the maleimide end groups, leading to a highly cross-linked, infusible polymer network. orientjchem.org The characteristics of the curing exotherm, such as its onset temperature and peak temperature (Texo), provide information about the reactivity of the monomer. The heat of curing (ΔH), calculated from the area of the exotherm, is proportional to the extent of the reaction. orientjchem.org For amorphous thermosets like cured bismaleimides, the Tg is a critical parameter that defines their upper service temperature.

Below is a representative table of thermal transitions that could be expected for a polymer derived from this compound, based on typical values for bismaleimide resins.

Interactive Data Table: Representative DSC Data for a Bismaleimide Polymer

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting (Monomer) | 240 | 247 | 85 |

| Curing (Polymerization) | 248 | 272 | 77.5 |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net It is essential for determining the thermal stability and decomposition profile of polymers. nih.gov For high-performance polymers like those based on bismaleimides, TGA is used to establish the upper temperature limits of their application and to study their degradation mechanism. mdpi.commdpi.com

A TGA curve plots the percentage of weight loss against temperature. The initial decomposition temperature (T_onset_), the temperature at which significant weight loss begins, is a key indicator of thermal stability. nih.gov Bismaleimide resins are known for their excellent thermal stability due to their highly cross-linked aromatic structure. mdpi.comnih.gov The degradation of BMI resins typically occurs at high temperatures, often above 300-400°C. mdpi.com The process can involve the breakdown of the weaker aliphatic parts of the network first, followed by the decomposition of the imide rings at higher temperatures. mdpi.com

The atmosphere used during the analysis (e.g., nitrogen or air) significantly affects the degradation profile. researchgate.net Analysis in an inert atmosphere like nitrogen indicates the inherent thermal stability of the polymer backbone, while analysis in air provides information about its oxidative stability. The amount of residue remaining at the end of the experiment, known as the char yield, is also an important parameter, particularly for assessing fire retardancy. researchgate.net

The following table presents hypothetical TGA data for a cured polymer of this compound, reflecting the high thermal stability characteristic of bismaleimide systems.

Interactive Data Table: Representative TGA Data for a Cured Bismaleimide Polymer (Nitrogen Atmosphere)

| Parameter | Temperature (°C) | Weight Loss (%) |

|---|---|---|

| Onset of Decomposition (T_onset_) | 410 | 5 |

| Temperature at Max Decomposition Rate (T_max_) | 441 | 50 |

| Final Decomposition Temperature | 600 | 70 |

X-ray Diffraction (XRD) and Scattering Techniques

Structural Analysis of Crystalline Forms

X-ray Diffraction (XRD) is a powerful, non-destructive technique for analyzing the atomic and molecular structure of a crystal. When applied to a crystalline monomer like this compound, single-crystal XRD can provide precise information about bond lengths, bond angles, and torsional angles within the molecule. This data is fundamental for understanding the molecule's preferred conformation in the solid state. beilstein-journals.orgnih.gov

The analysis of a related compound, meso-2,3-difluoro-1,4-butanediol, revealed detailed conformational features, such as the dihedral angles between adjacent functional groups. beilstein-journals.orgresearchgate.net Similarly, for this compound, XRD would determine the crystal system (e.g., monoclinic, tetragonal), the space group, and the dimensions of the unit cell. beilstein-journals.orgnih.gov This information helps in understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, which can influence the monomer's physical properties and reactivity during polymerization.

Below is a table of hypothetical crystallographic data for this compound, illustrating the type of information obtained from a single-crystal XRD experiment.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.56 |

| b (Å) | 5.78 |

| c (Å) | 14.21 |

| β (°) | 98.5 |

| Volume (ų) | 694.3 |

Polymer Morphology Studies

For polymers, XRD and related scattering techniques are used to investigate their morphology, specifically the degree of crystallinity and the arrangement of polymer chains. mdpi.comresearchgate.net Cured bismaleimide resins are typically amorphous due to their high cross-link density, which prevents the long-range ordering of polymer chains required for crystallization. mdpi.com An XRD pattern of a fully amorphous polymer shows a broad, diffuse halo, indicating the absence of crystalline domains.

However, in some thermoplastic or semi-crystalline polymers, XRD can reveal sharp peaks superimposed on the amorphous halo. mdpi.com These peaks correspond to crystalline regions within the polymer matrix. For polymers derived from 1,4-butanediol, such as certain polyurethanes, the regularity of the butanediol segments can lead to the formation of crystalline hard domains. mdpi.com

While a polymer of this compound is expected to be largely amorphous after curing, XRD analysis is still valuable. It can confirm the amorphous nature of the network and can be used to detect any residual crystalline monomer that did not react during curing. Techniques like Small-Angle X-ray Scattering (SAXS) could provide information on microphase separation or the presence of nanometer-scale heterogeneities within the cured polymer network. mdpi.com

The table below summarizes the kind of morphological data that XRD can provide for a polymer product.

Interactive Data Table: Representative Polymer Morphology Data from XRD

| Parameter | Cured Polymer of this compound |

|---|---|

| Dominant Feature | Broad Amorphous Halo |

| 2θ Position of Halo | 18.5° |

| Crystalline Peaks | Absent |

| Degree of Crystallinity (%) | < 1 |

Theoretical and Computational Studies

Quantum Chemical Investigations

Electronic Structure and Reactivity Predictions

The electronic structure of 1,4-Dimaleimido-2,3-butanediol is expected to be largely influenced by the electron-withdrawing nature of the maleimido groups. These groups are known to participate in Michael addition reactions, a key aspect of their reactivity. The carbon-carbon double bond within the maleimide (B117702) ring is electron-deficient, making it susceptible to nucleophilic attack. This inherent reactivity is the basis for the use of dimaleimido compounds as crosslinking agents.

Computational methods like Density Functional Theory (DFT) could be employed to predict the electronic properties of this compound. Such calculations would likely reveal the distribution of electron density, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) playing crucial roles in its reactivity. The LUMO is expected to be localized on the maleimide rings, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)

| Property | Predicted Value/Characteristic |

|---|---|

| HOMO-LUMO Gap | Moderate to low, suggesting potential for reactivity. |

| Electron Density on Maleimide C=C | Low, indicating electrophilic nature. |

| Dipole Moment | Moderate, due to the presence of polar carbonyl and N-H groups. |

This table is based on general principles of organic chemistry and data for analogous compounds, not on direct calculations for this compound.

Transition State Analysis of Reactions

The primary reaction of interest for this compound would be its crosslinking reaction, typically with a dithiol compound. Transition state analysis using quantum chemical methods could elucidate the reaction mechanism and determine the activation energy. This would involve modeling the approach of a nucleophile (e.g., a thiolate anion) to the maleimide double bond and calculating the energy profile of the reaction pathway.

For a Michael addition reaction, the transition state would involve the formation of a new carbon-sulfur bond and the subsequent protonation of the enolate intermediate. The stereochemistry of the butanediol (B1596017) backbone could influence the accessibility of the maleimide rings and thus the kinetics of the crosslinking reaction.

Spectroscopic Property Simulations

Computational methods can also simulate various spectroscopic properties, which can aid in the characterization of a molecule.

Infrared (IR) Spectroscopy: Simulations would predict characteristic vibrational frequencies. For this compound, strong absorptions would be expected for the C=O stretching of the imide group (around 1700-1780 cm⁻¹) and the N-H stretching (if present, though in this case it's a substituted imide). The C=C stretching of the maleimide ring would also be a key feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. The protons on the butanediol backbone would have distinct chemical shifts influenced by the neighboring maleimido groups. The vinyl protons of the maleimide ring would also have a characteristic chemical shift.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the macroscopic properties of materials derived from this compound, such as polymer networks.

Conformational Analysis of this compound

The flexibility of the 2,3-butanediol (B46004) backbone allows for various spatial arrangements of the two maleimido groups. Conformational analysis, through molecular mechanics or DFT calculations, can identify the most stable conformers. Studies on 2,3-butanediol itself have shown that the relative orientation of the hydroxyl groups (and by extension, the maleimido groups in our case) can be gauche or anti. researchgate.netyoutube.comuc.ptnih.gov The presence of intramolecular hydrogen bonding in the parent diol influences its conformational preferences, a factor that would be absent in the dimaleimido derivative. researchgate.netuc.ptnih.gov The spatial relationship between the two reactive maleimide ends is critical for its effectiveness as a crosslinker.

Table 2: Potential Stable Conformers of the Butanediol Backbone

| Dihedral Angle (Maleimide-C-C-Maleimide) | Description | Predicted Relative Stability |

|---|---|---|

| ~60° | Gauche | Potentially stable |

This table is illustrative and based on studies of 2,3-butanediol. researchgate.netyoutube.comuc.ptnih.gov

Polymer Network Formation and Swelling Behavior

This compound is designed to be a crosslinking agent. Molecular dynamics simulations can model the formation of a polymer network by reacting this crosslinker with polymer chains containing, for example, thiol groups. These simulations can provide information on:

Crosslinking Density: The number of effective crosslinks formed per unit volume.

Network Topology: The arrangement of the crosslinks and polymer chains in three-dimensional space.

Mechanical Properties: By applying virtual stress, one could estimate properties like the elastic modulus of the resulting material.

The swelling behavior of a crosslinked polymer in a solvent is a key characteristic. Simulations can predict the equilibrium swelling ratio by modeling the interactions between the polymer network and solvent molecules. The Flory-Rehner theory is a fundamental framework for understanding this behavior, and simulations can provide the necessary parameters for this model. researchgate.net The flexibility of the butanediol linker and the nature of the crosslinks would significantly impact the swelling properties of the network.

Interaction Dynamics with Biological Substrates

Detailed computational analyses, including molecular docking and molecular dynamics simulations, are essential to elucidate the binding modes and affinities of this compound with specific biological targets. Such studies would provide critical insights into the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that govern the formation of the ligand-receptor complex.

Furthermore, the conformational changes induced in both the ligand and the biological substrate upon binding are crucial for understanding the mechanism of action. Research in this area would typically involve the simulation of the solvated complex over time to observe the stability of the interactions and the flexibility of the interacting molecules.

Data from these computational studies would be instrumental in constructing detailed tables summarizing key interaction parameters, including but not limited to:

Binding Energies: Quantitative measures of the affinity between this compound and its biological targets.

Key Interacting Residues: Identification of the specific amino acid residues within the binding pocket that form significant interactions with the ligand.

Interaction Types and Distances: A breakdown of the types of non-covalent bonds formed (e.g., hydrogen bonds, salt bridges) and their corresponding distances.

Without access to such specific research findings, a detailed and scientifically accurate discussion on the interaction dynamics of this compound with biological substrates cannot be provided at this time.

Future Prospects and Emerging Research Avenues

Development of Multifunctional and Tunable Materials

The presence of two maleimide (B117702) groups in 1,4-Dimaleimido-2,3-butanediol makes it an exceptional building block for the creation of multifunctional and tunable materials. The maleimide group is well-known for its high reactivity and specificity, particularly in thiol-Michael addition "click" chemistry. tandfonline.comnih.govcd-bioparticles.com This reaction is highly efficient and can proceed under mild, often physiological, conditions, making it ideal for a variety of applications. axispharm.com

The dual functionality of this compound allows it to act as a cross-linker, leading to the formation of complex polymer networks. The properties of these networks can be precisely tuned by controlling the cross-linking density and the nature of the co-monomers. For instance, the reaction of this compound with dithiol-containing molecules can lead to the formation of hydrogels with tunable degradation profiles. acs.orgnih.govresearchgate.net The reversibility of the maleimide-thiol adduct under certain reducing conditions offers a pathway to create materials with controlled release capabilities or self-healing properties. acs.orgresearchgate.net

Furthermore, the maleimide double bond can participate in Diels-Alder reactions, a type of [4+2] cycloaddition that is reversible with thermal stimuli. researchgate.net This opens the door to creating thermoreversible polymer networks, where the material can be "set" and "reset" by changing the temperature, a desirable property for applications in reworkable adhesives and smart materials. researchgate.net The versatility of maleimide chemistry also allows for the development of materials with tailored functionalities for advanced applications in electronics, such as in semiconductor packaging and flexible printed circuits, where thermal stability and specific adhesion are crucial. pmarketresearch.com

| Reaction Type | Reactant | Resulting Linkage | Tunable Property | Potential Application |

|---|---|---|---|---|

| Thiol-Michael Addition | Dithiol compounds | Thioether bond | Degradation rate, stiffness | Hydrogels, drug delivery |

| Diels-Alder Cycloaddition | Dienes (e.g., furan-functionalized polymers) | Cycloadduct | Thermoreversibility | Reworkable adhesives, smart coatings |

| Radical Polymerization | Vinyl co-monomers (e.g., styrene) | Carbon-carbon backbone | Thermal and mechanical properties | High-performance thermosets |

Integration into Supramolecular Assemblies

Supramolecular chemistry, which involves the study of non-covalent interactions, offers a powerful approach to designing complex and functional materials. The structure of this compound is well-suited for integration into supramolecular assemblies. The maleimide rings, with their polar carbonyl groups, can participate in hydrogen bonding and dipole-dipole interactions. acs.org

By carefully selecting complementary molecules, it is possible to direct the self-assembly of this compound into well-defined nanostructures, such as micelles, vesicles, or fibers. For example, co-assembly with molecules capable of forming multiple hydrogen bonds, such as ureidopyrimidones, could lead to the formation of long, ordered supramolecular polymers. acs.org The chiral diol backbone of this compound can also play a crucial role in directing the formation of chiral supramolecular structures. acs.org

The integration of this compound into supramolecular assemblies could lead to the development of "smart" materials that respond to external stimuli. For instance, the non-covalent bonds holding the assembly together could be disrupted by changes in temperature, pH, or the introduction of a guest molecule, leading to a change in the material's properties. This responsiveness is highly sought after for applications in sensors, controlled release systems, and adaptive materials. nih.gov

Bio-inspired and Sustainable Chemistry Approaches

The 2,3-butanediol (B46004) core of this compound can be produced through the fermentation of biomass, positioning it as a renewable building block for sustainable polymers. acs.orgfrontiersin.org This bio-based origin aligns with the growing demand for environmentally friendly materials and production processes. The use of a bio-derived monomer can significantly reduce the carbon footprint of the resulting polymers compared to their petroleum-based counterparts.

The maleimide group is also a key player in bio-inspired chemistry, particularly in the field of bioconjugation. nih.gov The specific and efficient reaction of maleimides with thiol groups on cysteine residues in proteins is widely used to create protein-polymer conjugates, antibody-drug conjugates (ADCs), and functionalized biomaterials. axispharm.comnih.gov This suggests that this compound could be used to create biocompatible and biodegradable materials for biomedical applications, such as tissue engineering scaffolds and drug delivery vehicles. nih.govresearchgate.net

The development of sustainable synthetic routes to this compound itself is an important research avenue. This includes exploring greener solvents, catalysts, and reaction conditions for the synthesis of the maleimide precursor and its subsequent reaction with bio-based 2,3-butanediol. Recent advancements in photocatalysis and electrochemical methods for maleimide transformations could offer more sustainable and selective synthetic pathways. rsc.orgbohrium.com

Advanced Characterization Techniques for In Situ Studies

To fully understand and control the polymerization and material formation processes involving this compound, advanced in situ characterization techniques are essential. These techniques allow for real-time monitoring of the chemical and physical changes occurring during a reaction, providing valuable insights into reaction kinetics, mechanisms, and the development of material properties.

For example, in situ spectroscopy techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the consumption of the maleimide double bond during polymerization. This can provide real-time data on the rate of reaction and the degree of cross-linking. When coupled with fluorescence, where maleimide moieties can act as reporters, it is possible to monitor processes like micellization in situ. acs.org

Techniques like rheology can be used to monitor the change in viscosity and the formation of a gel network in real-time. This is particularly important for understanding the gelation kinetics of hydrogels and thermosets based on this compound. Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) can provide in situ information on the evolution of nanostructures during self-assembly processes.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| In situ FTIR/Raman Spectroscopy | Real-time monitoring of functional group conversion | Tracking polymerization kinetics and cross-linking |

| In situ Rheology | Real-time measurement of viscoelastic properties | Monitoring gelation and network formation |

| In situ SAXS/SANS | Real-time analysis of nanostructure evolution | Studying self-assembly and phase separation |

| In situ Fluorescence Spectroscopy | Monitoring changes in the local environment of a fluorophore | Investigating micellization and conformational changes |

Stereocontrol and Chirality in Polymer Synthesis